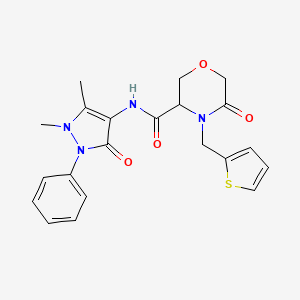

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14-19(21(28)25(23(14)2)15-7-4-3-5-8-15)22-20(27)17-12-29-13-18(26)24(17)11-16-9-6-10-30-16/h3-10,17H,11-13H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMJVAMJAQHTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the morpholine and thiophene moieties. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives of pyrazole compounds, including the target compound. For instance, a related pyrazole derivative was tested against several cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT116 for colon cancer) using the MTT assay. The IC50 values were found to range from 5.42 to 30.25 μM, indicating promising cytotoxic effects against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4e | MCF-7 | 5.76 |

| 4f | MCF-7 | 5.42 |

| 4g | A549 | 7.82 |

| Sorafenib | A549 | 5.84 - 9.63 |

Enzyme Inhibition

The compound has also been screened for its inhibitory effects on various enzymes relevant to cancer metabolism and other diseases. Inhibitory assays against human recombinant alkaline phosphatase and ecto-nucleotidases demonstrated that certain derivatives exhibited significant inhibition, suggesting a mechanism of action that may involve modulation of nucleotide metabolism .

Anti-inflammatory Properties

Compounds containing similar structural motifs have been reported to exhibit anti-inflammatory activity. For example, pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with some showing higher selectivity than established anti-inflammatory drugs like diclofenac . This suggests that N-(1,5-dimethyl-3-oxo...) may possess similar properties.

Case Studies

- Cytotoxicity Evaluation : A study involving a series of pyrazole derivatives assessed their cytotoxic effects on various cancer cell lines. The results indicated that modifications in substituents significantly influenced their activity profiles.

- Enzyme Inhibition Study : Another investigation focused on the inhibitory potential against ecto-nucleotidases revealed that specific structural features enhanced binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

- Structural Differences: Replaces the morpholine-thiophene unit with a 4,5-dihydroisoxazole and a second pyrazole substituent.

- Implications :

- The isoxazole may increase metabolic stability compared to morpholine, while the dual pyrazole system could enhance π-π stacking interactions with aromatic residues in target proteins.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

- Structural Differences :

- Features an isoindole-1,3-dione group and a benzylpropanamide chain instead of the morpholine-thiophene motif.

- The phenylpropanamide chain may improve membrane permeability but could increase hydrophobicity relative to the morpholine derivative.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide

- Structural Differences :

- Simplest analog, with a formamide group replacing the morpholine-thiophene-carboxamide unit.

- Implications :

- Lacks the thiophene and morpholine’s conformational rigidity, reducing steric and electronic complexity. Serves as a key intermediate for synthesizing more complex derivatives . Crystal structure data (orthorhombic, P2₁2₁2₁) reveal planar pyrazolone and formamide groups, stabilized by intermolecular hydrogen bonds .

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

- Structural Differences: Incorporates a thieno-pyrimidine fused ring system and a sulfanyl acetamide linker.

- Implications: The thieno-pyrimidine group offers a rigid, planar structure for DNA intercalation or kinase inhibition. The sulfanyl group may confer redox activity, contrasting with the target compound’s ether-linked thiophene.

Structural and Pharmacological Trends

Key Structural Features and Their Effects

Hydrogen Bonding and Molecular Interactions

- The pyrazolone core’s carbonyl and NH groups participate in hydrogen-bonding networks, as observed in the formamide derivative . Substitutions like the morpholine ring or thiophene may alter these interactions, affecting crystallinity and bioavailability.

Q & A

Q. What are the most efficient synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

Pyrazole Core Formation : Start with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine. React with formamide derivatives under reflux in ethanol to introduce the carboxamide group (e.g., via formylation or thiourea coupling) .

Morpholine Ring Assembly : Use a thiophen-2-ylmethyl group for substitution at the morpholine’s 4-position. This may involve nucleophilic substitution with thiophene-derived halides in DMF or acetonitrile .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. Table 1: Synthetic Methods from Literature

| Step | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| Pyrazole formylation | Formamide, EtOH, reflux | ~75% | |

| Morpholine substitution | Thiophene-2-CH₂Br, K₂CO₃, DMF, RT | ~68% | |

| Cyclization | Acetonitrile, reflux, 3 hr | ~82% | |

| *Yields estimated from analogous reactions in cited studies. |

Q. What analytical techniques are essential for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve 3D structure (e.g., orthorhombic system, space group P2₁2₁2₁) using single-crystal diffraction (MoKα radiation, λ = 0.71073 Å). Refinement with software like SHELXL .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., pyrazole C=O at ~160 ppm, thiophene protons at δ 6.8–7.2) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calculated for C₂₁H₂₁N₄O₄S: 437.13) .

Q. How is the crystal structure determined, and what parameters define its packing?

Methodological Answer: Crystallize the compound via slow evaporation in ethanol. Collect data on a diffractometer (e.g., Enraf-Nonius CAD-4) at 293 K. Key parameters from analogous structures: Table 2: Crystallographic Data (Adapted from )

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.422 |

| b (Å) | 9.295 |

| c (Å) | 14.501 |

| V (ų) | 1135.2 |

| Z | 4 |

| D (g/cm³) | 1.353 |

| Hydrogen bonding (N–H⋯O) and π-π stacking (thiophene-phenyl interactions) stabilize the lattice . |

Advanced Questions

Q. How can molecular docking predict potential biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes like COX-2 (anti-inflammatory targets) or kinases (anticancer pathways) based on structural analogs .

Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian at B3LYP/6-31G*) and receptor (PDB: 1CX2 for COX-2).

Docking Protocol :

Q. How to resolve contradictions in synthetic yields or bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst (K₂CO₃ vs. Cs₂CO₃), and reaction time .

- Bioactivity Variability : Use standardized assays (e.g., MIC for antimicrobial studies) and control cell lines. Re-evaluate IC₅₀ values with dose-response curves .

- Statistical Tools : Apply ANOVA to compare yields or bioactivity across ≥3 independent trials.

Q. What DFT parameters elucidate electronic properties for structure-activity relationships?

Methodological Answer:

Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps, electrostatic potential (ESP), and Mulliken charges .

Key Findings :

- HOMO Localization : On thiophene and pyrazole rings (electron-rich regions for electrophilic attacks).

- ESP Maps : Negative charge density at morpholine’s carbonyl oxygen (hydrogen-bond acceptor) .

Correlation with Bioactivity : Lower HOMO-LUMO gaps (~4.5 eV) correlate with enhanced radical scavenging in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.